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Introduction: Re-evaluating a Potent Insulin
Secretagogue
TAK-875 (Fasiglifam) is a potent and selective agonist for the G-protein coupled receptor 40

(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in

pancreatic β-cells and plays a crucial role in mediating insulin secretion stimulated by medium

and long-chain fatty acids.[2][3] The activation of GPR40 by an agonist like TAK-875 enhances

glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. This glucose

dependency presented a significant therapeutic advantage, as it suggested a lower risk of

hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3][4] Indeed, early

clinical trials demonstrated that TAK-875 effectively improved glycemic control in patients with

type 2 diabetes.[5] However, the development of TAK-875 was halted in Phase III clinical trials

due to concerns about liver safety.[6]

Despite its clinical discontinuation, TAK-875 remains a valuable research tool for investigating

the nuanced roles of GPR40 in islet physiology and pathophysiology. Its well-characterized

mechanism of action provides a powerful probe for dissecting the signaling pathways that

govern insulin secretion. This application note provides a detailed guide for researchers
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utilizing TAK-875 in primary islet culture, offering field-proven protocols and explaining the

scientific rationale behind the experimental design.

Scientific Background: The GPR40 Signaling
Pathway
GPR40 activation by agonists such as TAK-875 initiates a signaling cascade that potentiates

insulin release from pancreatic β-cells, but only in the presence of elevated glucose levels. This

glucose-dependency is the cornerstone of its mechanism.

Upon binding of TAK-875, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G-

protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER),

triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ transient is

further amplified by the opening of voltage-gated Ca2+ channels on the plasma membrane,

leading to a significant influx of extracellular Ca2+. The elevated intracellular Ca2+

concentration is a critical trigger for the fusion of insulin-containing granules with the cell

membrane and the subsequent exocytosis of insulin.

Diagram: GPR40 Signaling Pathway in Pancreatic β-cells
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Caption: GPR40 signaling cascade initiated by TAK-875 in pancreatic β-cells.
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Experimental Protocols
This section provides detailed protocols for the isolation of primary rodent islets, their culture

and treatment with TAK-875, and subsequent functional and viability assessments.

Part 1: Primary Rodent Islet Isolation
This protocol is adapted from established methods for isolating islets from mice or rats. All

procedures should be performed under sterile conditions.

Materials:

Collagenase P solution (e.g., from Roche)

Hanks' Balanced Salt Solution (HBSS)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Histopaque-1077 (or similar density gradient medium)

Surgical instruments (scissors, forceps)

Syringes and needles (30G)

Protocol:

Anesthesia and Perfusion: Anesthetize the rodent according to approved institutional animal

care and use committee (IACUC) protocols. Expose the common bile duct and clamp it at

the duodenal entry point. Inject cold collagenase P solution retrograde into the common bile

duct to inflate the pancreas.

Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing

more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15

minutes. The digestion is complete when the tissue appears dissociated.

Stopping Digestion and Washing: Stop the digestion by adding cold HBSS. Wash the

digested tissue by centrifugation and resuspension in fresh HBSS three times.
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Islet Purification: Resuspend the tissue pellet in Histopaque-1077 and carefully layer HBSS

on top to create a density gradient. Centrifuge at 900 x g for 20 minutes with the brake off.

Islets will be collected at the interface between the Histopaque and the HBSS.

Islet Collection and Culture: Carefully collect the islet layer and wash with HBSS. Hand-pick

the islets under a stereomicroscope to ensure purity. Culture the isolated islets in RPMI-1640

medium in a 37°C, 5% CO2 incubator. Allow the islets to recover for at least 24 hours before

initiating experiments.

Part 2: TAK-875 Treatment of Primary Islets
Materials:

TAK-875 (Fasiglifam)

Dimethyl sulfoxide (DMSO) for stock solution preparation

Culture medium (RPMI-1640)

Protocol:

Stock Solution Preparation: Prepare a high-concentration stock solution of TAK-875 in

DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.

Working Solution Preparation: On the day of the experiment, dilute the TAK-875 stock

solution in culture medium to the desired final concentrations. It is crucial to keep the final

DMSO concentration consistent across all treatment groups, including the vehicle control

(typically ≤0.1%).

Islet Treatment: After the 24-hour recovery period, replace the culture medium with fresh

medium containing the desired concentrations of TAK-875 or vehicle (DMSO). The effective

concentration (EC50) of TAK-875 for GPR40 activation is in the nanomolar range (e.g., 14

nM in a human GPR40 expressing cell line), while concentrations up to 10 µM have been

used in primary islet studies to elicit a robust response.[1][2] A dose-response experiment is

recommended to determine the optimal concentration for your specific experimental setup.
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Incubation: Incubate the islets with TAK-875 for the desired period. For acute effects on

insulin secretion, a 1-2 hour incubation is typical. For studies on gene expression or longer-

term effects, incubation can be extended to 24-72 hours.

Part 3: Glucose-Stimulated Insulin Secretion (GSIS)
Assay
This assay is the gold standard for assessing β-cell function.

Materials:

Krebs-Ringer Bicarbonate Buffer (KRBH)

Glucose solutions (low and high concentrations)

Bovine Serum Albumin (BSA)

Insulin ELISA kit

KRBH Buffer Composition:

Component Concentration (mM)

NaCl 125

KH2PO4 1.19

MgSO4 1.2

CaCl2 1.2

NaHCO3 22

HEPES 10

BSA 0.1% (w/v)

Protocol:
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Pre-incubation: Gently pick a group of size-matched islets (e.g., 10-15 islets per replicate)

and place them in a multi-well plate. Wash the islets with KRBH containing a low glucose

concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to

equilibrate.

Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low-glucose KRBH.

Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

Stimulated Insulin Secretion: Remove the low-glucose buffer and add KRBH containing a

high glucose concentration (e.g., 16.7 mM) with or without TAK-875. Incubate for 1 hour at

37°C. Collect the supernatant for stimulated insulin measurement.

Insulin Quantification: Measure the insulin concentration in the collected supernatants using

a commercially available insulin ELISA kit according to the manufacturer's instructions.

Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) or as a stimulation

index (fold increase of stimulated over basal secretion).

Diagram: Experimental Workflow for Assessing TAK-875 in Primary Islets
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Caption: A streamlined workflow for studying TAK-875 in primary islets.

Part 4: Islet Viability Assessment
Given the history of TAK-875, assessing its impact on islet viability is a critical control. We

recommend a dual approach using both a qualitative and a quantitative assay.
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A. Qualitative Viability Assay: Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This method provides a rapid visual assessment of cell membrane integrity.

Protocol:

Staining: Incubate a small sample of islets in a solution containing FDA and PI for 5-10

minutes at room temperature.

Imaging: Visualize the islets using a fluorescence microscope. Live cells with intact

membranes will appear green (FDA positive), while dead cells with compromised

membranes will appear red (PI positive).

B. Quantitative Viability Assay: MTT Assay

The MTT assay measures the metabolic activity of viable cells.

Protocol:

MTT Incubation: After the desired treatment period with TAK-875, add MTT solution to the

islets and incubate for 3-4 hours at 37°C.

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan

crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Express

the results as a percentage of the vehicle control.

Expected Results and Discussion
GSIS: Treatment with TAK-875 is expected to significantly potentiate glucose-stimulated

insulin secretion from primary islets. This effect should be glucose-dependent, with little to no

increase in insulin secretion at basal glucose concentrations.
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Viability: Studies have shown that TAK-875 can protect β-cells from lipotoxicity-induced

apoptosis.[7] In the absence of lipotoxic stress, TAK-875 is not expected to have a significant

negative impact on islet viability at concentrations effective for GPR40 agonism. However, it

is always prudent to confirm this with viability assays.

Table: Summary of Experimental Parameters

Parameter
Recommended
Range/Value

Notes

TAK-875 Concentration 10 nM - 10 µM

Perform a dose-response

curve to determine the optimal

concentration.

Vehicle Control DMSO (≤0.1%)
Keep the DMSO concentration

consistent across all groups.

Low Glucose (GSIS) 2.8 mM
Represents basal glucose

levels.

High Glucose (GSIS) 16.7 mM
Represents stimulatory

glucose levels.

MTT Assay Wavelength 570 nm
Measure the absorbance of

the solubilized formazan.

Best Practices and Troubleshooting
Islet Quality: The health and purity of the isolated islets are paramount for obtaining reliable

data. Ensure islets are rounded with smooth borders after isolation.

DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Always use the lowest

effective concentration and include a vehicle control.

Reproducibility: Use size-matched islets for all experiments to minimize variability.

Data Interpretation: Always normalize insulin secretion data to the islet number or DNA

content to account for any variations in islet size or number between replicates.
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Conclusion
TAK-875, despite its clinical development history, remains a highly specific and potent tool for

the in vitro study of GPR40-mediated insulin secretion. By following the detailed protocols and

understanding the scientific principles outlined in this guide, researchers can effectively utilize

TAK-875 to further unravel the complexities of pancreatic islet function and explore novel

therapeutic avenues for metabolic diseases.

References
TAK-875 Mitigates β-Cell Lipotoxicity-Induced Metaflammation Damage through Inhibiting

the TLR4-NF-κB Pathway. Mediators of Inflammation. Available at: [Link]

TAK-875 Mitigates β-Cell Lipotoxicity-Induced Metaflammation Damage through Inhibiting

the TLR4-NF-κB Pathway. ScienceOpen. Available at: [Link]

TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist,

enhances glucose-dependent insulin secretion and improves both postprandial and fasting

hyperglycemia in type 2 diabetic rats. The Journal of Pharmacology and Experimental

Therapeutics. Available at: [Link]

Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda. Available at:

[Link]

Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety.

European Pharmaceutical Review. Available at: [Link]

GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and

Therapeutic Medicine. Available at: [Link]

A Practical Guide to Rodent Islet Isolation and Assessment. Journal of Visualized

Experiments. Available at: [Link]

Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS

Medicinal Chemistry Letters. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.hindawi.com/journals/mi/2019/8505813/
https://www.scienceopen.com/document?vid=8a8f1e1a-3b9a-4f8a-9e1e-8a1b1c0d8e8a
https://jpet.aspetjournals.org/content/339/1/228
https://www.takeda.com/newsroom/newsreleases/2013/takeda-announces-termination-of-fasiglifam-tak-875-development/
https://www.europeanpharmaceuticalreview.com/news/25333/takeda-ends-development-of-diabetes-drug-fasiglifam-due-to-concerns-about-liver-safety/
https://www.spandidos-publications.com/10.3892/etm.2013.1098
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3197413/
https://pubs.acs.org/doi/10.1021/ml1000275
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and

Propidium Iodide (PI) Dyes. Vanderbilt University. Available at: [Link]

A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. Journal of

Visualized Experiments. Available at: [Link]

G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse

islets is mediated by protein kinase D1. Diabetologia. Available at: [Link]

GPR40 agonists for the treatment of type 2 diabetes: successes and challenges. Diabetes,

Obesity and Metabolism. Available at: [Link]

TAK-875 induced apoptosis and necrosis in HepG2 cells. ResearchGate. Available at: [Link]

Unravelling the Mechanism of TAK875 DILI. Evotec. Available at: [Link]

TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of

diabetes and β-cell dysfunction in Zucker diabetic fatty rats. British Journal of Pharmacology.

Available at: [Link]

Composition of Krebs Ringer Bicarbonate Buffer including 0.2% bovine serum albumin.

ResearchGate. Available at: [Link]

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available

at: [Link]

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-

Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. Available at:

[Link]

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for

therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce

Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.vumc.org/hipp/sites/default/files/HIPP-03-v01%20Qualitative%20Assessment%20of%20Islet%20Viability%20by%20FDA-PI.pdf
https://www.jove.com/t/59823/a-simple-high-efficiency-protocol-for-pancreatic-islet-isolation
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3929219/
https://dom-pubs.onlinelibrary.wiley.com/doi/full/10.1111/dom.12450
https://www.researchgate.net/figure/TAK-875-induced-apoptosis-and-necrosis-in-HepG2-cells-The-visualization-of-healthy_fig2_323215904
https://www.evotec.com/en/execute/posters-and-publications/unravelling-the-mechanism-of-tak875-dili
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753826/
https://www.researchgate.net/figure/Composition-of-Krebs-Ringer-Bicarbonate-Buffer-including-02-bovine-serum-albumin_tbl3_363022510
https://www.creative-diagnostics.com/blog/mtt-assay-protocol-for-cell-viability-and-proliferation/
https://www.ncbi.nlm.nih.gov/books/NBK143993/
https://diabetes.diabetesjournals.org/content/56/10/2588
https://www.frontiersin.org/articles/10.3389/fendo.2022.1026527/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Manner. Biomolecules & Therapeutics. Available at: [Link]

Effects of GPR40 knockdown on TAK875-induced ROS generation and hepatoxicity in

HepG2 cells. ResearchGate. Available at: [Link]

The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist,

on insulin and glucagon secretion in isolated rat and human islets. The Journal of

Pharmacology and Experimental Therapeutics. Available at: [Link]

A protocol for islet isolation from mouse pancreas. Nature Protocols. Available at: [Link]

TAK-875 Enters into Phase III Clinical Trials for the Treatment of Type 2 Diabetes in Japan.

Takeda. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust
efficacy, for therapy of metabolic disorders [frontiersin.org]

2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-
Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

3. spandidos-publications.com [spandidos-publications.com]

4. ovid.com [ovid.com]

5. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]

6. TAK-875 Mitigates β-Cell Lipotoxicity-Induced Metaflammation Damage through Inhibiting
the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

7. scienceopen.com [scienceopen.com]

To cite this document: BenchChem. [Application of TAK-875 in Primary Islet Culture: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2017.236
https://www.researchgate.net/figure/Effects-of-GPR40-knockdown-on-TAK875-induced-ROS-generation-and-hepatoxicity-in-HepG2_fig4_323215904
https://jpet.aspetjournals.org/content/340/2/488
https://www.nature.com/articles/nprot.2006.355
https://www.takeda.com/newsroom/newsreleases/2011/tak-875-enters-into-phase-iii-clinical-trials-for-the-treatment-of-type-2-diabetes-in-japan/
https://www.benchchem.com/product/b8050781?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043828/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043828/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494688/
https://www.spandidos-publications.com/10.3892/ijmm.2012.1142
https://www.ovid.com/journals/domet/abstract/10.1111/dom.12442~gpr40-agonists-for-the-treatment-of-type-2-diabetes-life?redirectionsource=fulltextview
https://www.evotec.com/sciencepool/unravelling-the-mechanism-of-tak875-dili
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942802/
https://www.scienceopen.com/document_file/7206cc79-03af-43a0-92a5-831742adc2e9/PubMedCentral/7206cc79-03af-43a0-92a5-831742adc2e9.pdf
https://www.benchchem.com/product/b8050781/docs#application-of-tak-875-in-primary-islet-culture-a-technical-guide
https://www.benchchem.com/product/b8050781/docs#application-of-tak-875-in-primary-islet-culture-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8050781/docs#application-of-tak-875-in-primary-
islet-culture-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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